1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Description

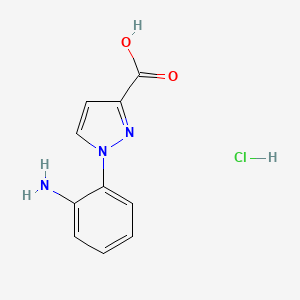

1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a pyrazole derivative featuring a 2-aminophenyl substituent at the 1-position of the pyrazole ring and a carboxylic acid group at the 3-position, with a hydrochloride salt improving solubility.

Properties

IUPAC Name |

1-(2-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJQXGUXYNTATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Two-Step Synthesis

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 2-aminobenzoyl hydrazine with ethyl acetoacetate | Acidic medium (e.g., acetic acid), reflux | Formation of pyrazole ring intermediate |

| 2 | Hydrolysis of ester to carboxylic acid | Aqueous acid/base hydrolysis | Introduction of carboxylic acid group |

| 3 | Formation of hydrochloride salt | Treatment with HCl in solvent | Formation of stable hydrochloride salt |

This method is widely used in laboratory synthesis due to its straightforward approach and moderate yields.

One-Pot Industrial Scale Process for Pyrazole Carboxylic Acids

Recent advances have introduced a one-pot synthesis process, which is advantageous for industrial scale-up due to its efficiency and reduced intermediate handling. The process involves:

- Claisen Condensation: Pentan-3-one reacts with a dialkyl or diaryl oxalate (e.g., diethyl oxalate) in the presence of a base such as sodium ethoxide, forming a β-ketoester intermediate.

- Hydrazine Addition: Hydrazine hydrate or hydrazine salts (hydrazine hydrochloride or acetate) are added under acidic conditions to form the pyrazole ring.

- Saponification and Acidification: The ester group is hydrolyzed by aqueous alkali, followed by pH adjustment below 6 with acid to yield the carboxylic acid.

- Salt Formation: The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid.

This method avoids isolation of intermediates, improving yield and reproducibility, and is suitable for producing pyrazole-3-carboxylic acid derivatives on a large scale.

Detailed Reaction Scheme (One-Pot Process)

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| a) | Pentan-3-one + Dialkyl/diaryl oxalate (e.g., diethyl oxalate) | Base (e.g., sodium ethoxide), solvent, ambient to moderate temperature | β-Ketoester intermediate |

| b) | Hydrazine hydrate or hydrazine salt + Acid (e.g., acetic acid, HCl) | Controlled temperature | Pyrazole ring formation |

| c) | Aqueous alkali (e.g., NaOH) | Room temperature | Saponification of ester to carboxylic acid |

| d) | Acid addition (HCl) | pH < 6 | Formation of carboxylic acid hydrochloride salt |

This sequence is performed in a single reaction vessel without isolation of intermediates, enhancing process efficiency and reducing waste.

Reaction Conditions Optimization

- Temperature: Typically controlled between room temperature and reflux conditions depending on the step, to optimize reaction rates and selectivity.

- pH Control: Critical during hydrolysis and salt formation steps to ensure complete conversion and product stability.

- Catalysts: Acid catalysts (acetic acid, hydrochloric acid) facilitate ring closure and salt formation.

- Solvents: Common solvents include ethanol, methanol, or aqueous mixtures, chosen for solubility and reaction compatibility.

Analytical Data and Research Findings

Yield and Purity

- The one-pot process yields 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid derivatives with improved yields compared to traditional multi-step syntheses.

- The hydrochloride salt formation enhances compound stability and purity, facilitating isolation and storage.

Structural Confirmation

- Confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry.

- The presence of the pyrazole ring and aminophenyl substitution verified by characteristic chemical shifts and absorption bands.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Classic Two-Step | 2-Aminobenzoyl hydrazine, ethyl acetoacetate | Condensation, hydrolysis, salt formation | Simple, well-established | Multi-step, intermediate isolation |

| One-Pot Industrial Process | Pentan-3-one, dialkyl/diaryl oxalate, hydrazine salts | Claisen condensation, hydrazine reaction, saponification, acidification | High yield, scalable, no intermediate isolation | Requires precise control of conditions |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride as an anti-cancer agent. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 1.5 | Induces apoptosis |

| HepG2 | 0.74 | Inhibits cell proliferation |

| MCF-7 | 3.3 | Cell cycle arrest at SubG1/G1 phase |

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Inhibition of Kinases

The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression, such as Aurora A/B kinases. This inhibition disrupts the signaling pathways that promote tumor growth and survival, providing a rationale for its use in targeted cancer therapies .

Modulation of Apoptotic Pathways

Research indicates that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death. This is achieved through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, contributing to its efficacy as an anti-cancer agent .

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects compared to controls. These findings support the compound's potential for clinical application in oncology .

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic Acid Hydrochloride (CAS 1431964-95-2)

- Molecular Formula : C10H9ClFN3O2

- Molecular Weight : 257.65 g/mol

- Key Feature : A fluorine atom at the 4-position of the phenyl ring.

1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid

- Molecular Formula: Not explicitly stated (inferred as C10H7F2N3O2).

- Key Feature : Two fluorine atoms on the phenyl ring.

- Impact : Increased electron-withdrawing effects may alter reactivity in nucleophilic substitution or cross-coupling reactions, making it suitable for synthesizing fluorinated bioactive molecules .

5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid

- Key Feature : Difluorophenyl group attached at the 5-position of the pyrazole.

Heterocyclic Ring Replacements

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic Acid Hydrochloride

- Molecular Formula : C9H7ClFN3O2

- Molecular Weight : 243.63 g/mol

- Key Feature : Pyridine ring replaces the benzene ring, with a fluorine atom at the 5-position.

- Impact : The nitrogen in pyridine facilitates hydrogen bonding and coordination with metal catalysts, useful in coordination chemistry or kinase inhibitor design .

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic Acid Hydrochloride

- Key Feature : Piperidine (a saturated six-membered ring with one nitrogen) replaces the aromatic phenyl group.

- Impact: The alicyclic amine enhances solubility and may confer affinity for neurological targets, such as GABA receptors or monoamine transporters .

Alkyl and Functional Group Modifications

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic Acid Hydrochloride (CAS 1909325-45-6)

- Molecular Formula : C8H14ClN3O2

- Molecular Weight : 219.67 g/mol

- Key Feature: A dimethylaminoethyl chain replaces the aromatic substituent.

- Impact: The tertiary amine group enables pH-dependent solubility and serves as a protonable site in drug delivery systems. This compound is explicitly noted as a versatile building block in pharmaceutical R&D .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

- Key Feature : Allyl group at the 1-position and carboxylic acid at the 4-position (vs. 3-position in the target compound).

- Impact : The allyl group offers a site for further functionalization (e.g., click chemistry), while the shifted carboxylic acid alters hydrogen-bonding networks in crystal structures .

Comparative Data Table

Research and Application Insights

- Pharmaceutical Relevance: The amino group in the target compound and its analogs facilitates conjugation with other pharmacophores, enabling the synthesis of kinase inhibitors or antimicrobial agents. For example, fluorinated derivatives (e.g., CAS 1431964-95-2) are explored for enhanced blood-brain barrier penetration .

- Agrochemical Potential: Pyrazole-3-carboxylic acid derivatives with halogen substituents (e.g., chlorine or fluorine) are precursors to herbicides like pyrazosufuron, leveraging their stability and target specificity .

- Synthetic Versatility : The carboxylic acid moiety allows for esterification, amidation, or metal-organic framework (MOF) synthesis, as seen in pyridine-containing analogs .

Biological Activity

1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrazole ring substituted with an aminophenyl group and a carboxylic acid moiety, making it a subject of interest in medicinal chemistry. Its potential applications include enzyme inhibition, anti-inflammatory effects, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H9N3O2

- IUPAC Name : 1-(2-aminophenyl)pyrazole-3-carboxylic acid; hydrochloride

- InChI Key : RLJQXGUXYNTATA-UHFFFAOYSA-N

The compound can be synthesized through various methods, typically involving the reaction of 2-aminobenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by hydrolysis to introduce the carboxylic acid group.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The amino group in the structure allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for developing therapeutic agents targeting specific enzymes involved in disease pathways .

Anti-inflammatory and Anticancer Properties

Several studies have explored the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid have shown significant inhibition of nitric oxide production in models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Furthermore, pyrazole derivatives have been investigated for their anticancer activities. They exhibit good inhibitory activity against various cancer-related targets such as BRAF(V600E) and Aurora-A kinase. These findings highlight the potential of this compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to display activity against a range of bacterial and fungal pathogens. For example, studies have demonstrated that certain pyrazole derivatives possess significant inhibitory effects against Escherichia coli and Aspergillus niger, indicating their potential use as antimicrobial agents .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining a series of pyrazole derivatives, it was found that modifications to the structure significantly influenced their anticancer potency. The study reported that specific substitutions on the pyrazole ring enhanced the compounds' ability to inhibit cancer cell proliferation in vitro, particularly against melanoma cells expressing BRAF(V600E) mutations . This suggests that structural optimization could lead to more effective anticancer agents.

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of related pyrazole compounds demonstrated that they could effectively reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This mechanism was attributed to the ability of these compounds to disrupt signaling pathways involved in inflammation .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, and how can regioselectivity be controlled during pyrazole ring formation?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, analogous pyrazole-carboxylic acids are synthesized via coupling reactions using EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to activate carboxylic acid intermediates . Regioselectivity is influenced by substituent electronic effects: electron-withdrawing groups on the phenyl ring direct cyclization to the 3-position of the pyrazole. Reaction monitoring via TLC or HPLC is critical to optimize yields (typically 30–50%) and purity (>95%) .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 v/v) .

- Structural Confirmation :

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS pH 7.4) compared to the free base. Stability studies under varying pH (3–9) and temperature (4–37°C) show decomposition <5% over 72 hours at 4°C. Use lyophilization for long-term storage to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets such as kinases or GPCRs?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, focusing on the pyrazole ring’s electrophilic C3 position and the aminophenyl group’s hydrogen-bonding potential .

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., CB1 receptors). The carboxylic acid moiety may form salt bridges with lysine/arginine residues, while the aminophenyl group participates in π-π stacking .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability in liver microsomes. Low bioavailability (<20%) in rodents is often linked to rapid glucuronidation of the carboxylic acid group .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the pyrazole C4 position or N-acetylation of the 2-aminophenyl group may reduce activity .

Q. How can regioselective functionalization of the pyrazole ring be achieved for structure-activity relationship (SAR) studies?

Methodological Answer:

- C4/C5 Halogenation : Use NBS (N-bromosuccinimide) in DMF at 0°C to brominate the pyrazole C4 position selectively. Reaction progress is monitored via 1H NMR (disappearance of C4-H at δ 8.2 ppm) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids at C5 requires Pd(PPh3)4 and K2CO3 in dioxane/water (3:1), yielding biaryl derivatives for SAR exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.